4-Acetyl-2-methoxy-3-nitrophenyl acetate
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Overview
Description
4-Acetyl-2-methoxy-3-nitrophenyl acetate is an organic compound with a complex structure that includes acetyl, methoxy, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by acetylation to add the acetyl group. The final step involves esterification to form the acetate ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 4-Amino-2-methoxy-3-nitrophenyl acetate.
Reduction: Formation of 4-Acetyl-2-methoxy-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-methoxy-3-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methoxy-3-nitrophenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyl and methoxy groups can modulate the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the acetyl and methoxy groups.
4-Methoxy-3-nitroacetophenone: Similar but lacks the acetate ester group.
4-Hydroxy-3-nitrophenylacetic acid: Similar but has a hydroxyl group instead of a methoxy group
Uniqueness
4-Acetyl-2-methoxy-3-nitrophenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetyl and methoxy groups, along with the nitro group, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
(4-acetyl-2-methoxy-3-nitrophenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-6(13)8-4-5-9(18-7(2)14)11(17-3)10(8)12(15)16/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBSZZNAYCTRNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC(=O)C)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733726 |
Source
|
Record name | 4-Acetyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-31-4 |
Source
|
Record name | 4-Acetyl-2-methoxy-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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